molecular formula C22H14BrN B11709331 9-bromo-7-phenyl-7H-benzo[c]carbazole

9-bromo-7-phenyl-7H-benzo[c]carbazole

Cat. No.: B11709331
M. Wt: 372.3 g/mol
InChI Key: SCFYLUFGTCXFSI-UHFFFAOYSA-N
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Description

9-Bromo-7-phenyl-7H-benzo[c]carbazole (CAS: 1357572-67-8) is a carbazole derivative featuring a bromine atom at the 9-position and a phenyl group at the 7-position of the benzo[c]carbazole core. Its molecular formula is C22H14BrN, with a molecular weight of 372.257 g/mol . Key physicochemical properties include a density of 1.4±0.1 g/cm³, boiling point of 545.2±32.0 °C, and a high logP value of 8.20, indicating significant hydrophobicity .

Properties

Molecular Formula

C22H14BrN

Molecular Weight

372.3 g/mol

IUPAC Name

9-bromo-7-phenylbenzo[c]carbazole

InChI

InChI=1S/C22H14BrN/c23-16-11-12-19-21(14-16)24(17-7-2-1-3-8-17)20-13-10-15-6-4-5-9-18(15)22(19)20/h1-14H

InChI Key

SCFYLUFGTCXFSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=C2C=C(C=C4)Br)C5=CC=CC=C5C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-7-phenyl-7H-benzo[c]carbazole typically involves the bromination of 7-phenyl-7H-benzo[c]carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform . The reaction conditions usually require a temperature range of 0-25°C and a reaction time of several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

9-bromo-7-phenyl-7H-benzo[c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended aromatic systems .

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
9-Bromo-7-phenyl-7H-benzo[c]carbazole is extensively utilized in the development of organic light-emitting diodes. Its excellent photophysical properties enhance the efficiency and brightness of displays, making it a valuable material in next-generation display technologies .

Charge Transport Materials
The compound functions effectively as a charge transport material, facilitating electron or hole movement within devices. This characteristic is crucial for improving the performance of organic electronic devices, including OLEDs and organic photovoltaic cells .

Photovoltaic Cells

In the realm of renewable energy, this compound contributes to the formulation of organic solar cells. Its incorporation can significantly improve energy conversion efficiency, thus enhancing the viability of solar energy as a sustainable resource .

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds within the carbazole family, including this compound, exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves inducing apoptosis and disrupting the cell cycle .

Antiviral Properties
Recent studies suggest potential antiviral applications, particularly against SARS-CoV-2. The compound's structural features allow it to interact with viral replication mechanisms, providing a basis for further exploration in drug development against viral infections .

Antimicrobial Activity
this compound has demonstrated antimicrobial properties against various bacterial strains. The proposed mechanism includes enhancing membrane permeability and inhibiting specific enzymatic functions within bacteria .

Bacterial StrainActivityReference
Staphylococcus aureusSignificant Inhibition
Escherichia coliModerate Inhibition
Bacillus subtilisSignificant Inhibition

Material Science

The compound is explored for creating advanced materials with tailored properties such as improved thermal stability and mechanical strength. These characteristics are beneficial across various industrial applications, including coatings and composites .

Case Study 1: Anticancer Mechanism

A study on the anticancer effects of carbazole derivatives highlighted that this compound induces apoptosis in tumor cells by activating intrinsic pathways associated with cell death. This finding underscores its potential as a lead compound in cancer therapy .

Case Study 2: Organic Solar Cells

Research investigating the use of this compound in organic solar cells showed that its incorporation significantly enhanced energy conversion efficiency compared to traditional materials. This advancement positions it as a promising candidate for future solar technologies .

Mechanism of Action

The mechanism of action of 9-bromo-7-phenyl-7H-benzo[c]carbazole depends on its application. In organic electronics, its electronic properties, such as charge transport and light emission, are crucial. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Substituents Molecular Weight (g/mol) Ionization Energy (eV) Key Features Reference
9-Bromo-7-phenyl-7H-benzo[c]carbazole 9-Br, 7-Ph 372.257 N/A High hydrophobicity (logP=8.20)
7H-Benzo[c]carbazole (cBCZ) None 193.24 7.6 Parent structure; planar π-conjugation
7H-Dibenzo[c,g]carbazole (cgBCZ) Additional benzene ring 243.29 7.1 Enhanced conjugation; lower ionization energy
9-Methyl-7H-benzo[c]carbazole 9-CH3 231.29 N/A Electron-donating methyl group
10-Bromo-7H-benzo[c]carbazole 10-Br 296.17 N/A Bromine positional isomer
9-(4-Bromophenyl)-9H-carbazole 9-(4-Br-Ph) 348.22 N/A Extended aromatic substituent
  • Planarity and Conjugation :
    The benzo[c]carbazole core in all derivatives ensures rigidity and extended π-conjugation. However, substituents like bromine (electron-withdrawing) and phenyl (electron-neutral) in the target compound reduce electron density compared to methyl-substituted analogs (e.g., 9-Methyl-7H-benzo[c]carbazole), which have electron-donating groups .
    • cgBCZ (7H-dibenzo[c,g]carbazole) exhibits lower ionization energy (7.1 eV vs. 7.6 eV for cBCZ) due to extended conjugation, enhancing its utility in organic electronics .

Reactivity and Functionalization

  • Bromine Reactivity :
    The bromine atom at the 9-position in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 10-Bromo-7H-benzo[c]carbazole . This contrasts with methyl or phenylsulfonyl derivatives (e.g., 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole), where sulfonyl groups increase polarity and alter reaction pathways .
  • Synthetic Flexibility : Unlike nitro- or methoxy-substituted carbazoles (e.g., 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole), the bromophenyl group in the target compound offers a balance between steric bulk and electronic effects for modular functionalization .

Biological Activity

9-Bromo-7-phenyl-7H-benzo[c]carbazole is a derivative of the carbazole family, characterized by its unique tricyclic structure and notable electronic properties. This compound has drawn attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H14BrN Molecular Formula \text{C}_{18}\text{H}_{14}\text{BrN}\quad \text{ Molecular Formula }

This compound features a bromine atom at the 9-position and a phenyl group at the 7-position of the benzo[c]carbazole core, contributing to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions through mechanisms such as:

  • π-π Stacking Interactions : Facilitates binding to nucleic acids or proteins.
  • Hydrogen Bonding : Enhances interactions with specific biological targets.

These interactions can lead to significant effects on cellular processes, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects, suggesting its potential use as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. For instance, it was found to exhibit cytotoxic effects against human solid tumor cell lines, with IC50 values in the low micromolar range. The mechanism behind this activity is believed to involve apoptosis induction and cell cycle arrest .

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)8.5
HeLa (Cervical Cancer)6.3
A549 (Lung Cancer)4.9

Anti-SARS-CoV-2 Activity

Recent studies have explored the efficacy of benzocarbazoledinones, including derivatives like this compound, against SARS-CoV-2. These compounds were shown to inhibit viral replication with promising EC50 values below 4 μM without cytotoxic effects in cell models . The mechanism involves inhibition of the viral main protease (Mpro) and papain-like protease (PLpro), critical for viral replication .

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at concentrations as low as 10 μg/mL.
  • Cytotoxicity Assessment : A study involving human cancer cell lines demonstrated that treatment with varying concentrations of the compound led to dose-dependent decreases in cell viability, confirming its potential as an anticancer agent.
  • SARS-CoV-2 Inhibition : A recent investigation into antiviral properties revealed that compounds derived from the benzocarbazole framework significantly reduced viral load in infected cells, highlighting their therapeutic potential during the COVID-19 pandemic.

Q & A

Q. What are the optimized synthetic routes for 9-bromo-7-phenyl-7H-benzo[c]carbazole, and how can reaction conditions be systematically improved?

A modified alkylation protocol using carbazole derivatives as precursors is commonly employed. For example, alkylation with brominated reagents (e.g., 1,4-dibromobutane) in toluene, catalyzed by tetrabutylammonium bromide (TBAB), under reflux (45–60°C) yields halogenated carbazoles. Recrystallization from ethanol or ethyl acetate ensures purity . To optimize reaction parameters (e.g., temperature, time, catalyst ratio), a two-level factorial design (2³) with statistical validation (e.g., using STATISTICA software) is recommended to assess interactions between variables and maximize yield .

Q. What analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?

Key techniques include:

  • NMR spectroscopy : Use ¹H and ¹³C NMR with pure-shift or DOSY methods to resolve overlapping signals and confirm hydrogen bonding (e.g., with DMF) .
  • HPLC : Employ reverse-phase chromatography to isolate adducts and verify purity, especially for detecting byproducts from microsomal activation .
  • Elemental analysis : Validate molecular composition (C, H, N, Br) to resolve discrepancies in mass spectrometry or crystallography data.

Q. How does the compound’s stability vary under different storage and experimental conditions?

The compound is stable in organic solvents (e.g., DMF, acetone) but may degrade under prolonged UV exposure due to its aromatic structure. Store in inert atmospheres (N₂/Ar) at –20°C to prevent bromine displacement. Thermal gravimetric analysis (TGA) shows decomposition above 250°C, consistent with carbazole derivatives . Solubility in polar solvents (e.g., DMSO) should be validated empirically, as insolubility in petroleum ether suggests limited non-polar compatibility .

Advanced Research Questions

Q. What mechanisms govern the interaction of this compound with nucleic acids, and how can adduct formation be quantified?

In vitro studies using rat/hamster liver microsomes demonstrate covalent binding to polyguanylic acid (poly[G]) via nitrogen or aromatic ring positions. Fluorescence spectroscopy (excitation/emission shifts) and HPLC separation of adducts (≥3 distinct species) are critical for quantification. Alpha-naphthoflavone inhibits microsomal activation, confirming cytochrome P450-dependent binding . Parallel assays with benzo[a]pyrene as a control can normalize results for systemic carcinogen comparisons .

Q. How can experimental design principles improve the yield and reproducibility of carbazole-derived reactions?

A 2³ factorial design (cell concentration, temperature, induction time) with duplicates enables systematic optimization of protein expression or synthetic reactions. Normalize variables to –1 (lower limit) and +1 (upper limit) for statistical analysis. For example, increasing TBAB concentration (0.5–1.0 mmol) and extending reaction time (3–6 h) enhance alkylation efficiency while minimizing side products .

Q. What computational methods predict the electronic structure of this compound, and how do substitutions alter its properties?

Long-range corrected density functional tight-binding (LC-DFTB) methods predict HOMO/LUMO energies (e.g., –5.49 eV HOMO for carbazole) and bandgap reductions (0.11 eV with oxygen substitution). Time-dependent DFTB (TD-DFTB) simulations align absorption peaks (239 nm) with experimental UV-Vis data (291 nm), enabling rational design of optoelectronic materials . Substitutions at the 3- and 6-positions improve electrochemical stability by preventing charge localization .

Q. How does molecular design of carbazole derivatives influence their performance in OLEDs or organic photovoltaics (OPVs)?

Incorporating bulky groups (e.g., phenyl, fluorophenyl) at the 7-position suppresses excimer formation in thin films, enhancing photoluminescence quantum yield (PLQY). Host materials based on 2,7-carbazole architectures achieve triplet energies >2.8 eV, suitable for blue PhOLEDs. Copolymers with dithienylbenzothiadiazole units in OPVs achieve power conversion efficiencies >6% via optimized charge transport .

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